

Technical Support Center: 3-tert-Butyladipic Acid Stability & Handling

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Compound of Interest

Compound Name: 3-tert-Butyladipic acid

CAS No.: 10347-88-3

Cat. No.: B078269

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Product: **3-tert-Butyladipic Acid** (3-tBA) CAS: 10347-88-3 Chemical Class: Substituted Aliphatic Dicarboxylic Acid Application Scope: MOF Linkers, Polyester/Polyamide Modification, Pharmaceutical Intermediates.

Portal Overview

Welcome to the technical support hub for **3-tert-Butyladipic Acid**. This guide addresses the specific stability challenges introduced by the bulky tert-butyl group at the C3 position. Unlike linear adipic acid, the steric hindrance of the tert-butyl moiety introduces unique conformational constraints (the Thorpe-Ingold or gem-dialkyl effect analog) that alter thermal degradation pathways and solubility profiles.

Use the troubleshooting modules below to diagnose and resolve stability issues in your experimental workflows.

Module 1: Thermal Stability & Degradation

Issue: Unexpected mass loss or formation of volatile byproducts during melt polymerization or high-temperature MOF synthesis (>200°C).

The Mechanism: Ketonic Decarboxylation

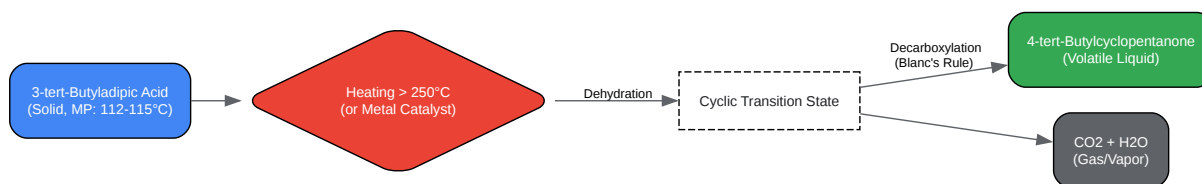
While unsubstituted adipic acid is relatively stable up to its boiling point, the introduction of a tert-butyl group lowers the activation energy for intramolecular reactions. Under high heat ($>250^{\circ}\text{C}$) or in the presence of divalent metal catalysts (Ca, Ba, Mn—common in MOF synthesis), 3-tBA is prone to Ketonic Decarboxylation.

This reaction follows Blanc's Rule, where 1,6-dicarboxylic acids cyclize to form stable 5-membered cyclic ketones, releasing CO_2 and H_2O .

Degradation Pathway:

- 3-tBA undergoes thermal dehydration.
- Formation of a transient cyclic intermediate.
- Ejection of CO_2 to form 4-tert-butylcyclopentanone (Volatile liquid).

Visualizing the Pathway



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Figure 1: Thermal degradation pathway of 3-tBA leading to ketone formation.[1]

Troubleshooting Protocol: Thermal Analysis

If you suspect thermal degradation, perform this validation step:

Step	Action	Expected Result (Stable)	Expected Result (Degraded)
1	TGA Analysis	Run TGA from 50°C to 400°C at 10°C/min under N ₂ .	Single weight loss event starting >280°C (Boiling/Sublimation).
2	Solubility Check	Dissolve residue in Ethanol.	Clear solution.
3	IR Validation	Analyze residue via FTIR.	Broad -OH stretch (2500-3300 cm ⁻¹) and C=O acid peak (~1700 cm ⁻¹).

Module 2: Solution Stability & Precipitation

Issue: Compound precipitates unexpectedly during pH adjustment or "crashes out" in aqueous buffers.

The Mechanism: Hydrophobic Effect & pKa Shift

The tert-butyl group is highly hydrophobic. While the two carboxylic acid groups provide water solubility, the bulky alkyl group significantly increases the LogP (approx 1.6 - 1.8) compared to adipic acid.^{[2][3][4]}

- Acidic pH (< 4.0): The molecule is fully protonated and dominated by the hydrophobic tert-butyl group. Solubility in water drops drastically (< 5 g/L).
- Basic pH (> 8.0): Formation of the dianion (disodium 3-tert-butyladipate) ensures high solubility due to charge repulsion.

Critical Insight: The "danger zone" is pH 4.0–5.5 (near the pKa₁), where partial protonation combined with the hydrophobic tail causes unpredictable crystallization.

Solubility Troubleshooting Guide

Solvent System	Stability Rating	Notes
Water (pH < 4)	● Unstable	High risk of precipitation. Requires heating to dissolve.
Water (pH > 8)	● Stable	Forms stable salt. Ensure counter-ion (Na ⁺ , K ⁺) is compatible with downstream chemistry.
Ethanol/Methanol	● Stable	Excellent solubility. Recommended for stock solutions.
DMSO/DMF	● Stable	Ideal for MOF synthesis; prevents premature crystallization.
Diethyl Ether	● Moderate	Good solubility, but prone to moisture uptake if not dried.

Workflow: Rescue Protocol for Precipitated Samples

- Do NOT add more water. This often worsens the hydrophobic aggregation.
- Adjust pH: Slowly add 1M NaOH until pH > 8.0. The solution should clear as the dianion forms.
- Co-solvent Addition: If pH adjustment is not permitted, add Ethanol or DMSO (up to 20% v/v) to solubilize the protonated species.

Module 3: Storage & Hygroscopicity

Issue: Material clumping or assay values dropping over time.

The Mechanism: Surface Adsorption

While 3-tBA is not deliquescent, fine crystalline powders have high surface energy. The carboxylic acid moieties can form hydrogen bonds with atmospheric moisture.

- Impact: Adsorbed water does not degrade the molecule chemically (hydrolysis is not possible as it is already an acid), but it introduces weighing errors (assay < 99%) and causes caking.

Storage Recommendations

- Container: Tightly sealed amber glass or HDPE.
- Desiccant: Silica gel packs are mandatory for long-term storage.
- Re-drying: If caking occurs, dry the solid in a vacuum oven at 60°C for 4 hours. (Do not exceed 100°C to avoid any risk of anhydride formation or sublimation).

Frequently Asked Questions (FAQ)

Q: Can I use **3-tert-butyladipic acid** as a direct replacement for adipic acid in Nylon 6,6 synthesis? A: Yes, but with modifications. The tert-butyl group introduces steric bulk that disrupts chain packing. This typically lowers the melting point and crystallinity of the resulting polyamide, while potentially increasing solubility and transparency.

Q: What is the exact pKa of **3-tert-butyladipic acid**? A: Experimental values are rarely cited, but based on structural analogs (adipic acid), the estimated values are $pK_{a1} \approx 4.4$ and $pK_{a2} \approx 5.4$. The tert-butyl inductive effect is weak due to distance from the carboxyls, but the steric bulk may slightly retard deprotonation kinetics.

Q: Is the compound light sensitive? A: No. The aliphatic backbone lacks conjugation. However, standard lab practice dictates storage in amber vials to prevent photo-oxidation of trace impurities.

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